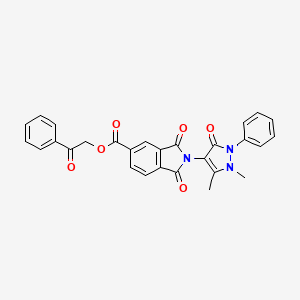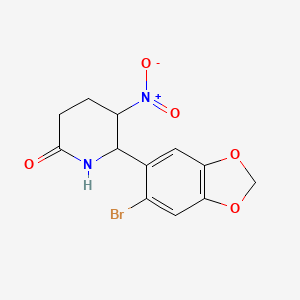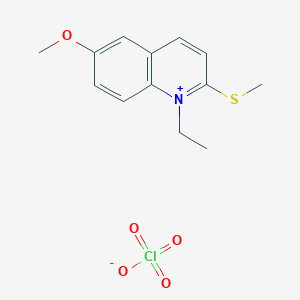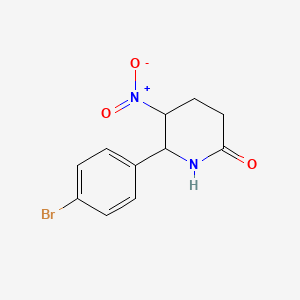
2-oxo-2-phenylethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate
Übersicht
Beschreibung
2-oxo-2-phenylethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C28H21N3O6 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.14303540 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
- Hydrogen-Bonding and Molecular Structure: Derivatives of 4-aminoantipyrine, closely related to the target compound, have been synthesized and structurally characterized. These derivatives, including similar structural elements, show varied hydrogen-bonding motifs, influencing their molecular arrangement and properties (Mnguni & Lemmerer, 2015).
Synthesis of Novel Derivatives
- Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines: Ethyl 2-{2-[4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl)]-2-cyano-1-(phenylamino)vinylthio}-acetate, a compound structurally related to the target, has been synthesized. It's part of a broader group of novel synthesized compounds containing antipyrine moieties (Abdelhamid & Afifi, 2010).
Analysis of Molecular Interactions
- Intermolecular Interactions in Antipyrine Derivatives: The synthesis, structure, and interactions of antipyrine derivatives have been explored. These compounds, which share structural similarities with the target compound, exhibit a range of intermolecular interactions, including hydrogen bonds and π-interactions, crucial for their stability and properties (Saeed et al., 2020).
Biological Applications
Antioxidant and Antimicrobial Properties
A new aromatic hydrazone derived from 4-aminoantipyrine, structurally akin to the target compound, has been synthesized and shown to possess significant antioxidant and antimicrobial properties (Kumar, Biju, & Sadasivan, 2018).
Anti-Breast Cancer Activity
Pyrazolone derivatives derived from 4-aminoantipyrine, a structural relative of the target compound, have demonstrated promising anti-breast cancer activity in cell line studies (Ghorab, El-Gazzar, & Alsaid, 2014).
Antibacterial Activities
Schiff bases containing elements similar to the target compound have been synthesized and shown to exhibit moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Heterocyclic Synthesis and Utility
- Synthesis of Enaminonitriles: The synthesis of various heterocyclic compounds, including pyrazoles and pyridines, using enaminonitriles, which are structurally related to the target compound, has been explored (Fadda, Etman, El-Seidy, & Elattar, 2012).
Metal Complexes and Structural Studies
- Metal Complex Synthesis: Schiff bases derived from isatin and 4-aminoantipyrine, closely related to the target compound, have been synthesized and used to form metal complexes, contributing to the understanding of coordination chemistry (Abdulghani & Ahmed, 2011).
Conformational Analysis
- Molecular Conformations and Hydrogen Bonding: Detailed analysis of the crystal structures and hydrogen bonding in antipyrine derivatives, sharing core structural features with the target compound, provides insight into the diversity of molecular conformations and intermolecular interactions (Narayana et al., 2016).
Novel Synthetic Strategies
- Oxazine Derivatives Synthesis: Innovative methods for synthesizing oxazine derivatives, which may include structural components akin to the target compound, have been developed, highlighting novel synthetic strategies (Figueroa‐Valverde et al., 2014).
Eigenschaften
IUPAC Name |
phenacyl 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O6/c1-17-24(27(35)31(29(17)2)20-11-7-4-8-12-20)30-25(33)21-14-13-19(15-22(21)26(30)34)28(36)37-16-23(32)18-9-5-3-6-10-18/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJRUDUJHMQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)

![{3,5-dioxo-4-[3-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3932170.png)

![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)
![2-(1-naphthyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932183.png)

![4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932190.png)


![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932221.png)
![5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3932235.png)
![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3932238.png)

